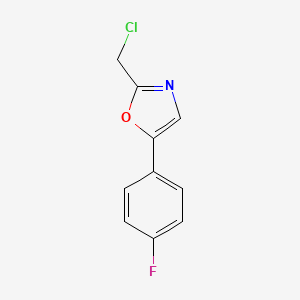

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole

Description

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chloromethyl group at position 2 and a 4-fluorophenyl group at position 5. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, making this compound a versatile intermediate in medicinal chemistry and materials science. The 4-fluorophenyl substituent contributes to electronic effects (e.g., electron-withdrawing nature) and influences molecular interactions such as π-stacking or hydrogen bonding.

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRZFKJAXITFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64640-14-8 | |

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine to form an intermediate, which is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The oxazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

Nucleophilic substitution: Products include azido derivatives or thiocyanate derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Reduced oxazole derivatives with altered electronic properties.

Scientific Research Applications

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Selected Oxazole Derivatives

*Calculated based on analogous compounds.

Key Observations:

- Halogen Effects: Fluorine’s electronegativity increases polarity and hydrogen-bonding capability compared to chlorine. For example, isostructural compounds 4 (Cl) and 5 (F) exhibit nearly identical crystal lattices but require minor adjustments due to halogen size differences .

- Extended Conjugation: Compounds like the ortho-POPOP derivative demonstrate enhanced fluorescence due to extended π-systems, unlike the simpler monocyclic target compound.

Reactivity and Functional Group Comparisons

- Chloromethyl Group : The target compound’s chloromethyl group is a superior leaving group compared to sulfonyl or thio groups (e.g., in ), enabling alkylation or cross-coupling reactions.

- Oxazole vs. Oxadiazole : Oxadiazole derivatives (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ) exhibit higher thermal stability due to additional nitrogen atoms but lower nucleophilic reactivity compared to oxazoles.

Biological Activity

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, which may inhibit or modulate their activity. This interaction can influence signal transduction pathways and metabolic processes, making it a valuable probe in biochemical assays to study enzyme activities and protein interactions.

Biological Activities

Research indicates that compounds within the oxazole family exhibit a range of biological activities:

- Anticancer Activity : Several studies have demonstrated the potential of oxazole derivatives to inhibit cancer cell growth. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains. Data shows that it exhibits significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antiviral Properties : Some derivatives have been tested for antiviral activity, particularly against SARS-CoV-2, although results indicated limited efficacy against this virus .

Anticancer Activity

A study synthesized a series of oxazole derivatives and evaluated their anticancer activity against different cell lines. The compound 5e exhibited an IC50 value of 19.56 µM against fibrosarcoma (HT-1080) cells, indicating substantial growth inhibition . Further modifications led to derivatives with enhanced antitumor activities.

Antimicrobial Studies

Table 1 summarizes the antimicrobial activity of selected oxazole derivatives against fungal strains:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| 11 | 1.6 | 1.6 | 3.2 | 1.6 |

| 12 | 0.8 | 0.8 | 3.2 | 0.8 |

| 5-Fluorocytosine | 3.2 | 3.2 | 3.2 | 1.6 |

This table demonstrates that certain oxazole derivatives possess potent antifungal activity comparable to established antifungal agents.

Research Findings

Recent literature highlights the broad spectrum of biological activities associated with oxazole derivatives:

- Cytotoxicity : A derivative exhibited selective cytotoxicity against tumor cells while showing low toxicity in normal human cells, suggesting a favorable therapeutic index .

- Molecular Docking Studies : These studies indicate that the compound interacts favorably with target proteins involved in cancer progression and inflammation, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.